molecular formula C7H8N2O2 B107562 2-Amino-5-hydroxybenzamide CAS No. 65883-83-2

2-Amino-5-hydroxybenzamide

Cat. No. B107562
Key on ui cas rn: 65883-83-2
M. Wt: 152.15 g/mol
InChI Key: XFIDBHAYACHAFV-UHFFFAOYSA-N
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Patent
US08076488B2

Procedure details

This compound was prepared from 5-benzyloxy-2-nitrobenzamide (2.7 g, 56 mmol) in the manner described for 4-amino-3-fluorophenol, affording 1.5 g (99%) of 2-amino-5-hydroxybenzamide. 1H-NMR (CDCl3) δ 7.41 (d, J=8.1 Hz, 1H), 7.16 (dd, J=8.1, 1.6 Hz, 1H), 7.13 (d, J=1, 6 Hz, 1H), 3.93 (s, 3H); MS GC-MS (M+=211, RT=6.15 min).
Name
5-benzyloxy-2-nitrobenzamide
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([N+:18]([O-])=O)=[C:13]([CH:17]=1)[C:14]([NH2:16])=[O:15])C1C=CC=CC=1.NC1C=CC(O)=CC=1F>>[NH2:18][C:12]1[CH:11]=[CH:10][C:9]([OH:8])=[CH:17][C:13]=1[C:14]([NH2:16])=[O:15]

Inputs

Step One
Name
5-benzyloxy-2-nitrobenzamide
Quantity
2.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C(=O)N)C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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